molecular formula C17H22N2O3S B12584427 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane CAS No. 647036-82-6

4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane

Cat. No.: B12584427
CAS No.: 647036-82-6
M. Wt: 334.4 g/mol
InChI Key: LQHAYYZBHMNZGN-UHFFFAOYSA-N
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Description

4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane involves multiple steps, starting with the preparation of the quinoline core. One common method for synthesizing quinoline derivatives is the Doebner–von Miller reaction, which involves the condensation of aniline with β-ketoesters in the presence of a catalyst . The quinoline core is then functionalized with a methyl group at the 2-position and a methyloxy group at the 4-position.

This can be achieved through a series of nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine and sulfonyl chloride under controlled conditions . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death . Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and sulfonylmethane group enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

CAS No.

647036-82-6

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-4-[(1-methylsulfonylpiperidin-4-yl)oxymethyl]quinoline

InChI

InChI=1S/C17H22N2O3S/c1-13-11-14(16-5-3-4-6-17(16)18-13)12-22-15-7-9-19(10-8-15)23(2,20)21/h3-6,11,15H,7-10,12H2,1-2H3

InChI Key

LQHAYYZBHMNZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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